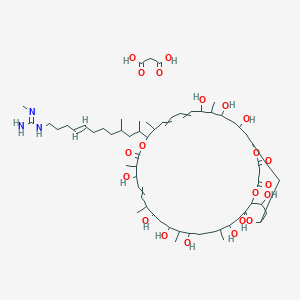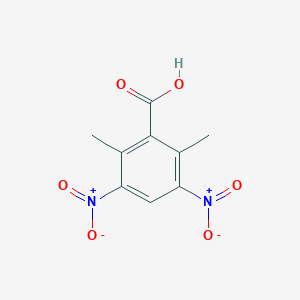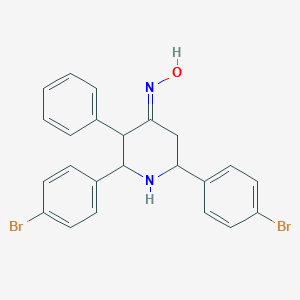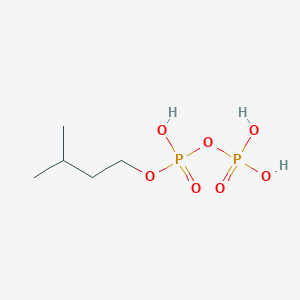
Isopentyl pyrophosphate
Overview
Description
Isopentyl Pyrophosphate, also known as isopentenyl pyrophosphate, is a crucial intermediate in the biosynthesis of isoprenoids. These compounds are essential for various biological processes, including the synthesis of cholesterol, steroid hormones, and other terpenoids. This compound is formed through the mevalonate pathway and the non-mevalonate pathway, both of which are vital for cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl Pyrophosphate can be synthesized through several methods. One common approach involves the chemo-enzymatic synthesis, where specific enzymes catalyze the formation of this compound from simpler precursors. This method often employs isotopically labeled precursors to trace the biosynthetic pathways .
Industrial Production Methods: In industrial settings, this compound is typically produced using microbial fermentation. Engineered strains of Escherichia coli are often used to produce this compound through metabolic engineering. This method is more sustainable and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Isopentyl Pyrophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different isoprenoid compounds.
Reduction: Reduction reactions can convert it into other intermediates in the isoprenoid biosynthesis pathway.
Substitution: It can participate in substitution reactions to form various terpenoids and other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic catalysts are also frequently employed to facilitate these reactions under mild conditions .
Major Products: The major products formed from these reactions include dimethylallyl pyrophosphate, geranyl pyrophosphate, and farnesyl pyrophosphate. These compounds are further utilized in the biosynthesis of more complex isoprenoids .
Scientific Research Applications
Isopentyl Pyrophosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: It plays a critical role in the study of metabolic pathways and enzyme mechanisms.
Medicine: Research on this compound has implications for developing new drugs targeting isoprenoid biosynthesis pathways.
Industry: It is used in the production of fragrances, flavors, and biofuels
Mechanism of Action
Isopentyl Pyrophosphate exerts its effects by participating in the biosynthesis of isoprenoids. It acts as a substrate for various enzymes, including isopentenyl pyrophosphate isomerase, which converts it into dimethylallyl pyrophosphate. This conversion is a key step in the mevalonate pathway, which ultimately leads to the production of cholesterol, steroid hormones, and other essential biomolecules .
Comparison with Similar Compounds
Dimethylallyl Pyrophosphate: An isomer of isopentyl pyrophosphate, also involved in isoprenoid biosynthesis.
Geranyl Pyrophosphate: A downstream product in the isoprenoid biosynthesis pathway.
Farnesyl Pyrophosphate: Another downstream product, crucial for the synthesis of squalene and other sterols
Uniqueness: this compound is unique due to its role as a precursor in both the mevalonate and non-mevalonate pathways. Its ability to participate in various enzymatic reactions makes it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .
Properties
IUPAC Name |
3-methylbutyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFXNYPSBSIFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


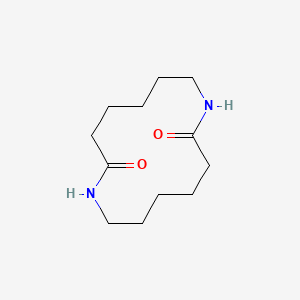
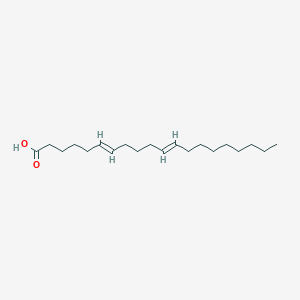
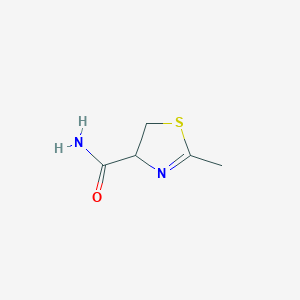

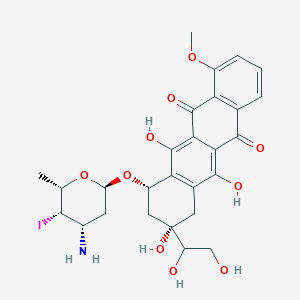
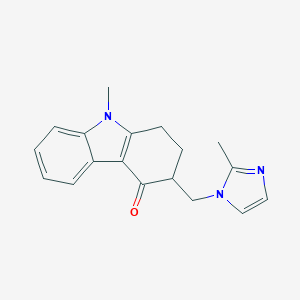
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
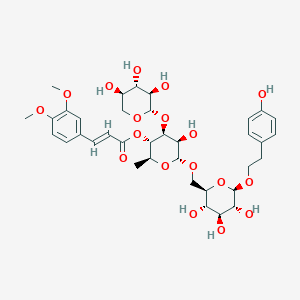
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)

